molecular formula C16H14N4O4 B2457992 (E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1904619-72-2

(E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2457992
CAS No.: 1904619-72-2
M. Wt: 326.312
InChI Key: FJRHDMYJORLEHU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H14N4O4 and its molecular weight is 326.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-14(6-5-11-2-1-7-22-11)17-9-15-18-16(20-24-15)12-8-13(23-19-12)10-3-4-10/h1-2,5-8,10H,3-4,9H2,(H,17,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRHDMYJORLEHU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of 302.30 g/mol. The structure includes a furan ring, an isoxazole moiety, and an oxadiazole unit, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) using the MTT assay to determine cell viability.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHCT-1160.5
Compound BMCF-74
Compound CHeLa4.5
This compound TBDTBD

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Research indicates that oxadiazole derivatives can inhibit various targets including:

  • Histone Deacetylases (HDACs) : These enzymes are crucial in regulating gene expression and are often overactive in cancer cells.
  • Carbonic Anhydrase : Inhibition can disrupt pH regulation in tumors.

Studies have also suggested that compounds with similar structures exhibit enhanced selectivity towards cancer cells over normal cells, minimizing side effects.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural components. Modifications to the furan or isoxazole rings can lead to significant changes in potency. For example:

  • Substituent Variations : Adding electron-withdrawing groups (like nitro or halogens) can enhance anticancer activity.
  • Linker Length : The length and nature of the linker between the oxadiazole and other moieties can affect binding affinity to biological targets.

Case Studies

A recent study explored a series of oxadiazole derivatives and their anticancer properties. One derivative demonstrated an IC50 value significantly lower than that of traditional chemotherapeutics, suggesting a promising avenue for further development.

Case Study Example

In a comparative study involving several oxadiazole derivatives:

  • Compound D showed an IC50 of 0.8 µM against HCT-116 cells.
  • Structural analysis indicated that modifications leading to increased lipophilicity correlated with improved cellular uptake.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.